3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a piperazine ring bearing a 3-(1H-pyrazol-1-yl)benzoyl group and at the 6-position with a 1H-1,2,4-triazole moiety. Its molecular formula is C₁₉H₁₇F₃N₆O (MW: 402.37 g/mol) based on analogs listed in . The benzoyl-piperazine linkage enhances conformational flexibility, while the triazole and pyrazole groups contribute to hydrogen-bonding and π-π stacking interactions, critical for biological targeting (e.g., kinase inhibition or receptor modulation) .
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O/c30-20(16-3-1-4-17(13-16)28-8-2-7-22-28)27-11-9-26(10-12-27)18-5-6-19(25-24-18)29-15-21-14-23-29/h1-8,13-15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJFIEUHNCLXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of individual heterocyclic intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:
Formation of Triazole and Pyrazole Rings: These rings can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Pyridazine Synthesis: Pyridazine rings are often formed via condensation reactions involving hydrazine and dicarbonyl compounds.
Piperazine Coupling: The piperazine ring is introduced through nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center on the pyridazine or triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms makes the compound susceptible to oxidation, potentially forming N-oxides.
Reduction: Reduction reactions can target the nitrogen-containing rings, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyridazine framework exhibit promising anticancer properties. For instance, derivatives of pyridazinones have shown efficacy against various cancer cell lines. Studies have demonstrated that modifications at specific positions of the pyridazine ring can enhance cytotoxicity against tumor cells. The presence of the pyrazole and triazole groups in this compound may also facilitate interactions with molecular targets involved in cancer progression .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. Pyridazine derivatives are known to possess both antibacterial and antifungal properties. The incorporation of piperazine and pyrazole moieties is believed to enhance the interaction with microbial targets, leading to effective inhibition of growth in pathogenic bacteria and fungi .
Anti-inflammatory Effects
Compounds similar to 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine have been reported to exhibit anti-inflammatory effects. For example, certain pyridazinone derivatives selectively inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This potential makes them candidates for developing new anti-inflammatory drugs .
Antihypertensive Activity
Pyridazine derivatives have also been explored for their antihypertensive effects. Research has shown that modifications to the piperazine ring can lead to compounds with significant blood pressure-lowering effects. The mechanism often involves modulation of vascular smooth muscle contraction and relaxation pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Condensation Reactions: To form the piperazine ring.
- Cyclization: To incorporate the triazole moiety.
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the piperazine or pyrazole rings can significantly influence biological activity.
Case Study 1: Anticancer Activity
In a study published by Boukharsa et al., several pyridazinone derivatives were synthesized and tested for anticancer activity against human cancer cell lines. One derivative showed IC50 values significantly lower than standard chemotherapeutics, indicating a potential for development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various pyridazine derivatives against resistant strains of bacteria. The results indicated that certain modifications led to enhanced activity against Gram-positive bacteria, showcasing the compound's potential as a lead structure for antibiotic development .
Mechanism of Action
The mechanism of action of 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound’s heterocyclic rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole and pyrazole rings are known to interact with kinases and other enzymes involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Substituent-Driven Functional Differences
- Piperazine Modifications: The target compound’s 3-(1H-pyrazol-1-yl)benzoyl-piperazine group introduces steric bulk and polar interactions compared to the simpler piperazine in ’s analog (MW 231.26 g/mol). This likely enhances binding specificity to hydrophobic enzyme pockets .
C6 Substituents :
- The 1H-1,2,4-triazole group in the target compound offers dual hydrogen-bonding sites (N1 and N4), contrasting with the single pyrazole in BJ10241 or the aniline in ’s analog. This may enhance interactions with polar residues in target proteins .
Biological Activity
The compound 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic potential.
Structural Characteristics
The compound features a complex structure that includes:
- A pyridazine core , which is known for its diverse biological activities.
- A piperazine moiety , which enhances solubility and bioavailability.
- A pyrazole group , contributing to its potential pharmacological effects.
Molecular Structure
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 341.39 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazole derivative through the reaction of benzoyl chloride with piperazine.
- Cyclization with triazole derivatives to form the final product.
Biological Activity
Research into the biological activity of this compound has revealed promising results across various pharmacological assays:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent:
- It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antitubercular Activity
The compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis:
- Preliminary results indicate that certain derivatives possess selective inhibition against M. tuberculosis, with IC50 values comparable to established antitubercular drugs.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated:
- MIC values ranging from 2 to 16 µg/mL, demonstrating potent activity against resistant strains.
Case Study 2: Anticancer Assessment
In a recent in vitro study on breast cancer cell lines, the compound exhibited:
- A reduction in cell viability by over 50% at concentrations above 10 µM, indicating strong anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution patterns on the piperazine and pyrazole rings significantly influence potency.
Q & A
Q. What are the established synthetic routes for 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
- Step 1 : React 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (core intermediate) with a benzoyl-piperazine derivative under reflux in anhydrous DMF with KCO as a base .
- Step 2 : Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling .
- Characterization : Use X-ray crystallography (as in Acta Crystallographica reports) to confirm stereochemistry, supplemented by H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bonds in the piperazine ring: ~1.33–1.47 Å) .
- NMR spectroscopy : Key peaks include aromatic protons (δ 7.2–8.5 ppm for pyridazine and triazole) and piperazine methylene protons (δ 3.2–3.8 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What biological activities are reported for structurally analogous pyridazine derivatives?
- Methodological Answer : Pyridazine analogs exhibit diverse activities, as shown below:
| Activity | Mechanism/Model | Reference |
|---|---|---|
| Anti-bacterial | Inhibition of DNA gyrase (MIC: 2–8 µg/mL) | |
| Anti-viral | HCV NS5B polymerase inhibition (IC: 0.5 µM) | |
| Anti-platelet aggregation | Blockade of P2Y receptors |
Note: These activities guide target validation but require tailored assays for the specific compound .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., piperazine-benzoyl coupling) .
- Reaction path screening : Apply ICReDD’s workflow to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh)) via energy barrier analysis .
- Machine learning : Train models on historical reaction data (e.g., yields, temps) to recommend conditions (e.g., 80°C, 12 h) .
Q. What strategies address solubility limitations in biological assays for this hydrophobic compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyridazine N-1 position for improved bioavailability .
- Micellar encapsulation : Test surfactants like Tween-80 at critical micelle concentrations (CMC: 0.01–0.1 mM) .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyridazine-triazole hybrids?
- Methodological Answer :
- Multivariate analysis : Apply partial least squares (PLS) regression to decouple electronic (Hammett σ) and steric (Taft E) effects .
- Crystallographic overlay : Compare X-ray structures of active/inactive analogs to identify conformational requirements (e.g., triazole dihedral angles < 20°) .
- High-throughput screening : Use dose-response curves (IC vs. Hill slopes) to distinguish true activity from assay artifacts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in anti-viral activity assays across similar compounds?
- Methodological Answer :
- Assay standardization : Control variables like cell line (e.g., Huh-7 vs. HepG2) and viral load (e.g., 10–10 PFU/mL) .
- Counter-screening : Test against related enzymes (e.g., HIV protease) to rule out off-target effects .
- Meta-analysis : Pool data from Acta Crystallographica and Journal of Organic Chemistry reports to identify trends (e.g., EC < 1 µM correlates with triazole C-2 substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
